molecular formula C9H11BrO2 B1581133 1-Bromo-3-(dimethoxymethyl)benzene CAS No. 67073-72-7

1-Bromo-3-(dimethoxymethyl)benzene

Cat. No.: B1581133
CAS No.: 67073-72-7
M. Wt: 231.09 g/mol
InChI Key: LEWBSVBRCPCEKV-UHFFFAOYSA-N
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Description

1-Bromo-3-(dimethoxymethyl)benzene is an organic compound with the molecular formula C9H11BrO2. It is characterized by a benzene ring substituted with a bromo group at the first position and a dimethoxymethyl group at the third position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(dimethoxymethyl)benzene can be synthesized through several synthetic routes. One common method involves the bromination of 3-(dimethoxymethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate and prevent over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(dimethoxymethyl)benzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Substitution reactions typically involve nucleophiles such as hydroxide ions (OH-) or alkyl halides.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield benzoic acid derivatives or other oxidized products.

  • Reduction: Reduction reactions can produce this compound derivatives with reduced functional groups.

  • Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

1-Bromo-3-(dimethoxymethyl)benzene is utilized in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique chemical structure makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it is used in the development of new chemical reactions and methodologies.

Mechanism of Action

1-Bromo-3-(dimethoxymethyl)benzene is similar to other brominated benzene derivatives, such as 1-bromo-2-(dimethoxymethyl)benzene and 1-bromo-4-(dimethoxymethyl)benzene. its unique substitution pattern at the 3-position sets it apart from these compounds. The presence of the dimethoxymethyl group also imparts distinct chemical properties compared to other benzene derivatives.

Comparison with Similar Compounds

  • 1-Bromo-2-(dimethoxymethyl)benzene

  • 1-Bromo-4-(dimethoxymethyl)benzene

  • 1-Bromo-3-(methoxymethyl)benzene

  • 1-Bromo-2-(methoxymethyl)benzene

Biological Activity

1-Bromo-3-(dimethoxymethyl)benzene, with the CAS number 67073-72-7, is a brominated aromatic compound that has garnered interest in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring both bromine and dimethoxymethyl groups, suggests potential biological activities that merit detailed exploration.

  • Molecular Formula: C₉H₁₁BrO₂
  • Molecular Weight: 231.086 g/mol
  • Density: 1.4 ± 0.1 g/cm³
  • Boiling Point: 231.3 ± 25.0 °C at 760 mmHg
  • Flash Point: 85.0 ± 18.7 °C

These properties indicate that the compound is stable under standard conditions, making it suitable for various applications in research and industry.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that the compound may inhibit certain cancer cell lines, potentially through mechanisms involving oxidative stress or apoptosis pathways.
  • Enzyme Inhibition: The compound's structural features allow it to interact with various enzymes, which could lead to inhibition of metabolic pathways critical in disease progression.
  • Antimicrobial Properties: There are indications of its effectiveness against specific bacterial strains, making it a candidate for further investigation in antimicrobial research.

Anticancer Studies

A study focusing on the structure-activity relationship (SAR) of brominated compounds found that similar structures could inhibit cancer cell proliferation effectively. For instance, compounds with a bromine substituent showed enhanced activity against pancreatic cancer cells, suggesting that this compound might share this property due to its structural similarity .

Enzyme Interaction Studies

Research on enzyme inhibitors has highlighted the potential of halogenated compounds to modulate enzyme activity. A study demonstrated that brominated aromatic compounds can significantly affect enzyme kinetics, particularly in inhibiting metabolic enzymes involved in drug metabolism . This suggests that this compound may also act as an effective enzyme inhibitor.

Antimicrobial Activity

In vitro tests have shown that certain brominated compounds possess antimicrobial properties. A comparative analysis indicated that the presence of a bromine atom enhances the compound's ability to disrupt bacterial cell membranes . Further studies are warranted to explore the specific mechanisms by which this compound exerts its antimicrobial effects.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological Activity
This compoundBrominated aromatic compoundPotential anticancer and antimicrobial activity
4-Bromo-2-methoxyphenolBrominated phenolAntioxidant properties
2-BromoanilineBrominated amineAntimicrobial activity

This table illustrates how structural variations among similar compounds correlate with their biological activities.

Properties

IUPAC Name

1-bromo-3-(dimethoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2/c1-11-9(12-2)7-4-3-5-8(10)6-7/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEWBSVBRCPCEKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC(=CC=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20986110
Record name 1-Bromo-3-(dimethoxymethyl)benzene
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Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67073-72-7
Record name 1-Bromo-3-(dimethoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67073-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-3-(dimethoxymethyl)benzene
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Record name 1-Bromo-3-(dimethoxymethyl)benzene
Source EPA DSSTox
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Record name 1-bromo-3-(dimethoxymethyl)benzene
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Synthesis routes and methods

Procedure details

Commercial 2-(3-Bromo-phenyl)-[1,3]dioxolane (1.3 mL, 8.64 mmol) was dissolved in anhydrous MeOH (40 mL) and catalytic amount of H2SO4 was added. The resulting reaction mixture was stirred 4 h at rt and finally extracted with petroleum ether (3×50 mL). The combined organic phases were washed with NaHCO3 (40 mL), dried (MgSO4), filtered and concentrated under vacuum to give 22b as a colourless oil (1.76 g, 88%), whose spectroscopic data were in close agreement with literature (29).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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